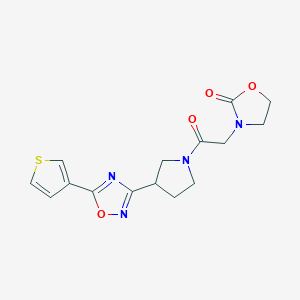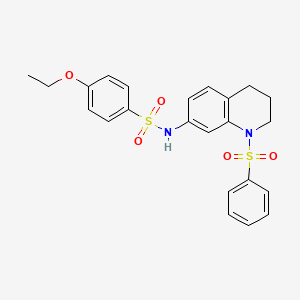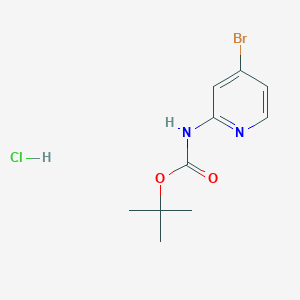
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Pyrazole-3-sulfonyl)piperazine hydrobromide is a chemical compound with the molecular formula C7H13BrN4O2S . It has a molecular weight of 297.17 .
Synthesis Analysis
The synthesis of pyrazole compounds involves various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of 1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide consists of seven carbon atoms, thirteen hydrogen atoms, one bromine atom, four nitrogen atoms, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions. For instance, electron-deficient N-arylhydrazones can react with nitroolefins to allow a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of potential pharmacological agents. Its sulfonyl and piperazine groups are often found in drugs that exhibit a wide range of biological activities, including antipsychotic, antidepressant, and antihypertensive properties .
Organic Synthesis
“1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide” is valuable in organic synthesis, particularly in the construction of pyrazole derivatives. Pyrazoles are important heterocyclic compounds that form the core structure of various agrochemicals and pharmaceuticals. This compound can act as an intermediate in the synthesis of more complex pyrazole structures .
Biological Studies
In biology, this compound could be used to study protein-ligand interactions due to its structural features. The piperazine moiety is known to interact with biological receptors, and modifications to the pyrazole group can help in understanding the binding affinities and selectivity towards different biological targets .
Pharmacology
Pharmacologically, derivatives of “1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide” may be explored for their therapeutic potential. For instance, pyrazole-based compounds have been investigated for their role in modulating various receptors and enzymes, which could lead to the development of new drugs for treating diseases .
Biotechnology
In the field of biotechnology, this compound can be used in the design of molecular probes or as a part of a larger molecular scaffold. Its ability to be functionalized makes it a versatile tool for developing new biotechnological applications, such as biosensors or as a linker in antibody-drug conjugates .
Materials Science
Materials science can benefit from the unique properties of “1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide” in the creation of novel materials. Its incorporation into polymers or coatings could impart new functionalities, such as enhanced thermal stability or specific interaction capabilities with other materials .
Environmental Science
Environmental scientists might investigate the compound’s behavior in ecosystems, particularly its biodegradability and potential toxicity. Understanding its environmental impact is crucial for the safe development and use of pyrazole-based chemicals in various industries .
Analytical Methods
Finally, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry. It may help in the development of new analytical techniques for detecting similar structures or as a calibration standard due to its well-defined properties .
Propiedades
IUPAC Name |
1-(1H-pyrazol-5-ylsulfonyl)piperazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S.BrH/c12-14(13,7-1-2-9-10-7)11-5-3-8-4-6-11;/h1-2,8H,3-6H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTZNITYOVLCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=NN2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2980985.png)

![(4-Methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2980989.png)
![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980990.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2980993.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2980995.png)


![Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2980999.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2981000.png)